molecular formula C6H13NO B1396172 (3S,6S)-6-Methylpiperidin-3-OL CAS No. 150197-75-4

(3S,6S)-6-Methylpiperidin-3-OL

Cat. No. B1396172
M. Wt: 115.17 g/mol
InChI Key: UAZCJMVDJHUBIA-WDSKDSINSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of (3S,6S)-6-Methylpiperidin-3-ol are not directly provided in the search results. For detailed information, one might refer to its Material Safety Data Sheet (MSDS) or similar resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Anti-Amnesiant Agents : The compound has been used in the synthesis of 2-Aryl-6-methylpiperidin-4-ols, showing potential as anti-amnesiant agents. These compounds were evaluated for their memory activity in mice, with some derivatives showing effectiveness in memory models (Leflemme et al., 2005).

  • Derivatives in Stereochemistry : It has been utilized in the synthesis of various derivatives, including the treatment of (3S)-3-methylpiperazine-2,5-dione with LHDMS and alkylation, leading to compounds like (3S,6S)-3,6-dimethyl derivatives. This process is significant in the field of stereochemistry and the production of alanine isomers (Orena et al., 1992).

  • Conformational Studies : Investigations into the conformational aspects of derivatives of (3S,6S)-6-Methylpiperidin-3-OL, and their relation to biological activity and chemical affinity, have been conducted. This research helps in understanding how slight changes in molecular structure can significantly impact biological effects (ABRAMSON et al., 1974).

  • Electrochemical Synthesis of Azasugars : Electrochemical oxidation methods have been used for the stereoselective synthesis of 5S-piperidine derivatives from compounds like (3S,6S)-6-Methylpiperidin-3-OL. This research presents new methods in the synthesis of complex organic compounds (Furukubo et al., 2004).

  • Thermochemical Analysis : The impact of methyl groups on the stability and conformational behavior of the piperidine ring, including compounds like (3S,6S)-6-Methylpiperidin-3-OL, has been studied. This research is crucial for understanding the thermodynamic properties of these molecules (Ribeiro da Silva et al., 2006).

  • Kinetics of Oxidation Studies : The kinetics of oxidation of epimeric piperidin-4-ols, including derivatives of (3S,6S)-6-Methylpiperidin-3-OL, have been investigated. This type of research is vital in understanding the reaction dynamics of such compounds (Selvaraj et al., 1994).

  • Vibrational Spectra Analysis : The compound and its derivatives have been subject to vibrational spectra analysis, providing insights into the molecular structure and dynamics of these molecules (Erdoğdu & Güllüoǧlu, 2009).

  • Synthesis of Iminosugars : The compound has been used in methods for the synthesis of 2,3,6-trihydroxylated (5S)-piperidine derivatives, important in the production of iminosugars (Moriyama et al., 2009).

Chemical Interaction and Catalysis

  • Interaction with Acetylcholine Receptors : Studies have explored the affinity of derivatives of (3S,6S)-6-Methylpiperidin-3-OL for acetylcholine receptors, contributing to a better understanding of neurochemical processes (ABRAMSON et al., 1974).

  • Catalytic Applications : The role of derivatives in catalysis, particularly in reactions like hydrodesulfurization, has been investigated. This research helps in optimizing catalytic processes in industrial chemistry (Egorova & Prins, 2006).

Safety And Hazards

The safety and hazards associated with (3S,6S)-6-Methylpiperidin-3-ol are not detailed in the search results. For safety information, one should refer to its MSDS or similar resources .

properties

IUPAC Name

(3S,6S)-6-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZCJMVDJHUBIA-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6S)-6-Methylpiperidin-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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